Cas no 6099-21-4 (1,2-Bis(phenylsulfinyl)ethane)

1,2-Bis(phenylsulfinyl)ethane 化学的及び物理的性質
名前と識別子
-
- 1,2-Bis(phenylsulfinyl)ethane
- 2-(benzenesulfinyl)ethylsulfinylbenzene
- 1,2-Bis(phenylsufinyl)ethane
- 1,2-bis(phenylsulphinyl)ethane
- B3352
- AMY7061
- >97.0% (HPLC) contains isomers
- AKOS005257927
- MFCD11846120
- CS-0156054
- DTXSID40422904
- DB-238137
- SCHEMBL1314975
- [2-(BENZENESULFINYL)ETHANESULFINYL]BENZENE
- 6099-21-4
- N12155
-
- MDL: MFCD11846120
- インチ: 1S/C14H14O2S2/c15-17(13-7-3-1-4-8-13)11-12-18(16)14-9-5-2-6-10-14/h1-10H,11-12H2
- InChIKey: CSZMCUCIIIAHQD-UHFFFAOYSA-N
- ほほえんだ: S(C1C([H])=C([H])C([H])=C([H])C=1[H])(C([H])([H])C([H])([H])S(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)=O
計算された属性
- せいみつぶんしりょう: 278.04400
- どういたいしつりょう: 278.04352203g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.6
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 1.36
- ふってん: 520.5°C at 760 mmHg
- フラッシュポイント: 268.6°C
- 屈折率: 1.695
- あんていせい: store cold
- PSA: 72.56000
- LogP: 4.33340
1,2-Bis(phenylsulfinyl)ethane セキュリティ情報
1,2-Bis(phenylsulfinyl)ethane 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
1,2-Bis(phenylsulfinyl)ethane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR939020-1g |
1,2-Bis(phenylsulfinyl)ethane |
6099-21-4 | 97% | 1g |
£22.00 | 2025-03-21 | |
Apollo Scientific | OR939020-5g |
1,2-Bis(phenylsulfinyl)ethane |
6099-21-4 | 97% | 5g |
£148.00 | 2025-02-20 | |
TRC | B481483-50mg |
1,2-Bis(Phenylsulfinyl)ethane |
6099-21-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
TRC | B481483-100mg |
1,2-Bis(Phenylsulfinyl)ethane |
6099-21-4 | 100mg |
$ 65.00 | 2022-06-07 | ||
Chemenu | CM343899-5g |
1,2-Bis(phenylsulfinyl)ethane |
6099-21-4 | 95%+ | 5g |
$193 | 2022-06-10 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3352-5G |
1,2-Bis(phenylsulfinyl)ethane |
6099-21-4 | >97.0%(HPLC) | 5g |
¥990.00 | 2024-04-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | QP899-1g |
1,2-Bis(phenylsulfinyl)ethane |
6099-21-4 | 97.0%(LC) | 1g |
¥612.0 | 2022-05-30 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B869662-1g |
1,2-Bis(phenylsulfinyl)ethane |
6099-21-4 | 97% | 1g |
¥426.00 | 2022-10-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226694-250mg |
1,2-Bis(phenylsulfinyl)ethane |
6099-21-4 | 97% | 250mg |
¥72.00 | 2024-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226694-1g |
1,2-Bis(phenylsulfinyl)ethane |
6099-21-4 | 97% | 1g |
¥242.00 | 2024-05-07 |
1,2-Bis(phenylsulfinyl)ethane 関連文献
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Shachi Mittal Analyst, 2019,144, 2635-2642
1,2-Bis(phenylsulfinyl)ethaneに関する追加情報
1,2-Bis(phenylsulfinyl)ethane: A Comprehensive Overview
1,2-Bis(phenylsulfinyl)ethane (CAS No. 6099-21-4) is a versatile organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound, also referred to as bis(phenylsulfinyl)ethane, is characterized by its unique structure and functional groups, making it a valuable component in various industrial and research applications. In this article, we will delve into the properties, synthesis, applications, and recent advancements related to 1,2-Bis(phenylsulfinyl)ethane, providing a comprehensive understanding of its significance in modern chemistry.
The molecular structure of 1,2-Bis(phenylsulfinyl)ethane consists of two phenyl sulfinyl groups attached to an ethane backbone. This arrangement imparts the compound with distinctive electronic and steric properties. The sulfinyl group (-SO-) is known for its ability to act as an electron-withdrawing group, which can influence the reactivity of the molecule in various chemical reactions. Recent studies have highlighted the potential of bis(phenylsulfinyl)ethane as a precursor for synthesizing advanced materials, such as polymers and coordination compounds.
One of the most notable applications of 1,2-Bis(phenylsulfinyl)ethane is in the field of polymer chemistry. Researchers have explored its use as a building block for constructing high-performance polymers with tailored properties. For instance, the compound has been employed in the synthesis of thermally stable polymers that exhibit excellent mechanical strength and resistance to environmental degradation. These polymers have potential applications in aerospace, automotive industries, and electronic devices.
In addition to polymer synthesis, bis(phenylsulfinyl)ethane has also found utility in organometallic chemistry. The compound serves as a ligand in metal complexes, facilitating the formation of coordination compounds with unique catalytic properties. Recent studies have demonstrated that these complexes can act as efficient catalysts for various organic transformations, such as olefin polymerization and cross-coupling reactions. This highlights the potential of 1,2-Bis(phenylsulfinyl)ethane in advancing catalytic processes for industrial applications.
The synthesis of 1,2-Bis(phenylsulfinyl)ethane typically involves multi-step reactions that require precise control over reaction conditions. One common approach involves the oxidation of 1,2-bis(phenyldithio)ethane using oxidizing agents such as hydrogen peroxide or air. This oxidation step converts the dithio groups into sulfinyl groups (-SO-), yielding the desired product. Researchers have recently explored alternative synthetic routes that utilize more environmentally friendly reagents and conditions, aligning with the growing emphasis on sustainable chemistry practices.
From an environmental standpoint, bis(phenylsulfinyl)ethane exhibits moderate stability under standard conditions. However, its degradation pathways under various environmental conditions remain an area of active research. Understanding these pathways is crucial for assessing the compound's environmental impact and developing strategies for its safe disposal or recycling.
In conclusion, 1,2-Bis(phenylsulfinyl)ethane (CAS No. 6099-21-4) is a multifaceted compound with significant potential in diverse chemical applications. Its unique structure and functional groups make it a valuable tool in polymer chemistry, organometallic catalysis, and material science. As research continues to uncover new applications and improve synthetic methodologies for this compound, its role in advancing modern chemistry is expected to grow further.
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